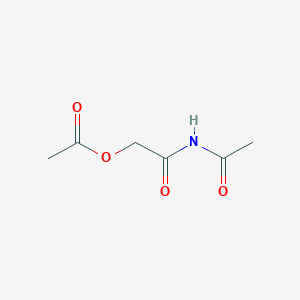![molecular formula C15H14N2O3 B14489974 2-[2-(2-Nitroanilino)ethyl]benzaldehyde CAS No. 65419-76-3](/img/structure/B14489974.png)
2-[2-(2-Nitroanilino)ethyl]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Nitroanilino)ethyl]benzaldehyde is an organic compound with a complex structure that includes both nitro and aldehyde functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Nitroanilino)ethyl]benzaldehyde typically involves multi-step organic reactions. One common method starts with the nitration of aniline to produce 2-nitroaniline. This is followed by a reaction with ethyl bromide to introduce the ethyl group. Finally, the aldehyde group is introduced through a formylation reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to increase yield and purity, such as controlled temperatures, pressures, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Nitroanilino)ethyl]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Produces 2-[2-(2-Nitroanilino)ethyl]benzoic acid.
Reduction: Produces 2-[2-(2-Aminoanilino)ethyl]benzaldehyde.
Substitution: Produces various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[2-(2-Nitroanilino)ethyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(2-Nitroanilino)ethyl]benzaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
2-Nitroaniline: Similar structure but lacks the ethyl and aldehyde groups.
Benzaldehyde: Contains the aldehyde group but lacks the nitro and ethyl groups.
2-Ethylbenzaldehyde: Contains the ethyl and aldehyde groups but lacks the nitro group.
Uniqueness
2-[2-(2-Nitroanilino)ethyl]benzaldehyde is unique due to the presence of both nitro and aldehyde functional groups, which confer distinct reactivity and potential applications. Its structure allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
65419-76-3 |
|---|---|
Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
2-[2-(2-nitroanilino)ethyl]benzaldehyde |
InChI |
InChI=1S/C15H14N2O3/c18-11-13-6-2-1-5-12(13)9-10-16-14-7-3-4-8-15(14)17(19)20/h1-8,11,16H,9-10H2 |
InChI Key |
DKCBYOFGCTYCDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCNC2=CC=CC=C2[N+](=O)[O-])C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


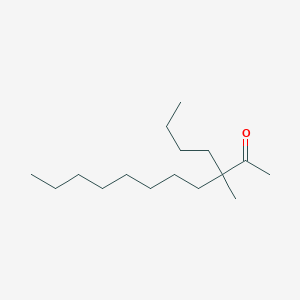
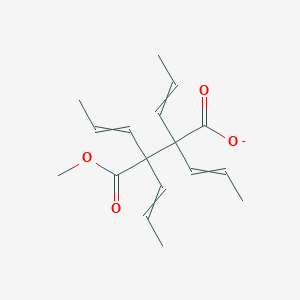
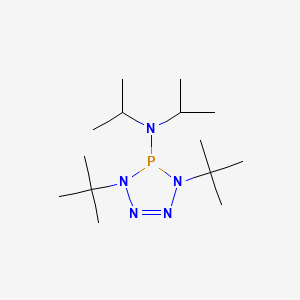
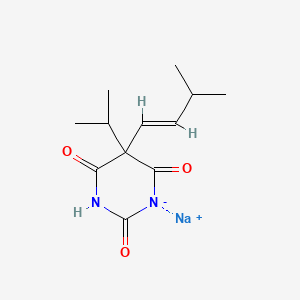

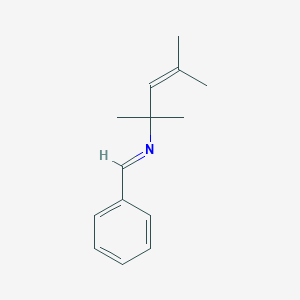

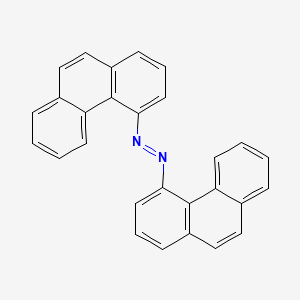
![N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide](/img/structure/B14489947.png)

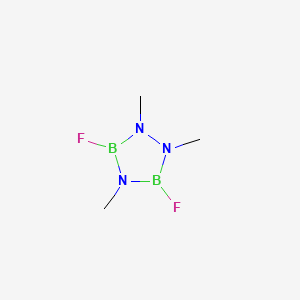

![3,7-Diphenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol](/img/structure/B14489957.png)
